2,4,6-Trimethoxycinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-trimethoxycinnamic acid and its derivatives has been explored in various studies. One approach involves the starting from commercially available 3,4,5-trimethoxycinnamic acid, demonstrating the flexibility of synthetic routes to access various trimethoxycinnamic acids derivatives (Wu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethoxycinnamic acid is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a double bond leading to a carboxylic acid group. This structure has been implicated in various biological activities, with studies showing how modifications in the structure can lead to significant changes in biological functions (Zhao et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-trimethoxycinnamic acid include oxidation, reduction, and conjugation processes. For example, the bacterial degradation of trimethoxycinnamic acids involves oxidation and demethylation, leading to the production of methanol and other metabolites (Donnelly & Dagley, 1981).
Scientific Research Applications
Metabolism in Rats : 3,4,5-Trimethoxycinnamic acid, a closely related compound, undergoes various metabolic reactions in rats, including hydrogenation, O-demethylation, and O-methylation, suggesting a complex metabolic pathway in biological systems (Meyer & Scheline, 1972).
Biological Activities : TMCA derivatives demonstrate a range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities. Structure-activity relationship studies have been focused on these compounds, showing their potential as therapeutic agents (Zhao et al., 2019).
Cholinesterase Inhibitory Activity : A study on nature-inspired 3,4,5-trimethoxycinnamates, including the starting 2,4,6-Trimethoxycinnamic acid, revealed their ability to inhibit acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Kos et al., 2021).
Anxiety and Depression Treatment : 3,4,5-Trimethoxycinnamic acid showed potential in ameliorating anxiety and depression-like behaviors in mice, indicating its therapeutic potential in mental health disorders (Leem & Oh, 2015).
Sedative Effects : TMCA, found in the roots of Polygala tenuifolia, exhibited sedative effects by suppressing norepinephrine content, suggesting its application in stress-related conditions (Kawashima et al., 2004).
Enhancing Sleeping Behaviors : TMCA from Polygalae Radix enhanced pentobarbital-induced sleeping behaviors through the GABAAergic systems in mice, highlighting its potential in sleep-related therapies (Lee et al., 2013).
Potential Antiarrhythmic Effect : Methyl 3,4,5-trimethoxycinnamate showed a significant antiarrhythmic effect in rabbit myocytes, suggesting its potential in cardiac arrhythmia treatment (Zhao et al., 2013).
Hypoxia Inducible Factor-2 Inhibition : 3,4,5-Trimethoxycinnamic acid exhibited inhibitory activity against hypoxia inducible factor-2, indicating its potential in targeting hypoxia-related pathologies (Bokesch et al., 2011).
Pharmacological Properties Retention : 2,4,5-Trimethoxycinnamic acid retains most pharmacological properties of α-asarone, suggesting its application in hypocholesterolemic and cholelitholytic therapies (Antunez-Solis et al., 2009).
Bacterial Degradation and Methanol Production : Bacterial degradation of 2,4,6-Trimethoxycinnamic acid leads to methanol production, highlighting its role in microbial metabolism and potential environmental applications (Donnelly & Dagley, 1981).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxycinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.